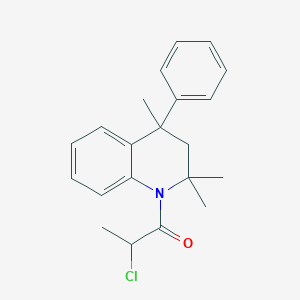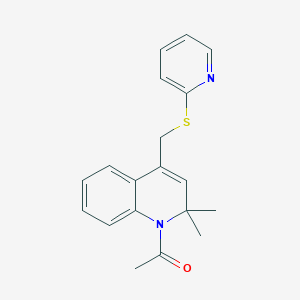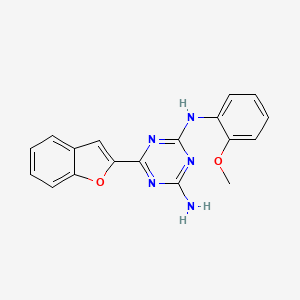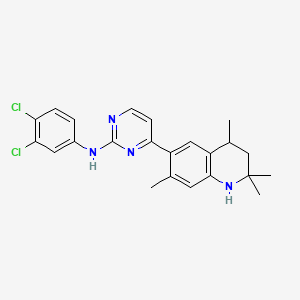
2-chloro-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
The synthesis of 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the chloro and propanone groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propanone group.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone include other quinoline derivatives and chlorinated organic compounds. Some examples are:
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound used in various synthetic applications.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl): Another compound with a similar structural motif but different functional groups. The uniqueness of 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone lies in its specific combination of the quinoline ring and the chloro-propanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClNO |
|---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-chloro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C21H24ClNO/c1-15(22)19(24)23-18-13-9-8-12-17(18)21(4,14-20(23,2)3)16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3 |
InChI Key |
GYEYKZPZBQXUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11034977.png)


![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11035005.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B11035007.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11035015.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-(2-naphthyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11035023.png)
![6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035029.png)
![3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11035032.png)
![Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11035034.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11035039.png)
![N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide](/img/structure/B11035043.png)
![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)

